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molecular formula C14H17N3O B031837 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 175837-01-1

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No. B031837
M. Wt: 243.3 g/mol
InChI Key: MCRFLQWSKTXBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387603

Procedure details

To a solution of 1-acetyl-5-(2-azidopropyl)indoline-7-carbonitrile (0.20 g) in ethanol (16 ml) was added 5% palladium on barium sulfate (102 mg), and the mixture was stirred at room temperature for 8 hours under an atmosphere of hydrogen. After the catalyst was filtered off, the filtrate was concentrated to dryness to give 0.18 g of 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile melting at 94°-96° C.
Name
1-acetyl-5-(2-azidopropyl)indoline-7-carbonitrile
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:15][CH:16]([N:18]=[N+]=[N-])[CH3:17])=[CH:10][C:11]=2[C:13]#[N:14])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>C(O)C.[Pd]>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:15][CH:16]([NH2:18])[CH3:17])=[CH:10][C:11]=2[C:13]#[N:14])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetyl-5-(2-azidopropyl)indoline-7-carbonitrile
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)C#N)CC(C)N=[N+]=[N-]
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
102 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 8 hours under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC(=C12)C#N)CC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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